Cas no 2172173-81-6 (tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate)

tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate
- tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate
- 2172173-81-6
- EN300-1289473
-
- インチ: 1S/C13H21NO2S/c1-13(2,3)16-12(15)14-6-8-4-7-5-9(8)10(14)11(7)17/h7-11,17H,4-6H2,1-3H3
- InChIKey: ZSBUETSLHIQATH-UHFFFAOYSA-N
- ほほえんだ: SC1C2CC3CN(C(=O)OC(C)(C)C)C1C3C2
計算された属性
- せいみつぶんしりょう: 255.12930009g/mol
- どういたいしつりょう: 255.12930009g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30.5Ų
tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1289473-10000mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1289473-50mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1289473-100mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1289473-5000mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1289473-250mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 250mg |
$1038.0 | 2023-10-01 | ||
Enamine | EN300-1289473-500mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 500mg |
$1084.0 | 2023-10-01 | ||
Enamine | EN300-1289473-1.0g |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1289473-2500mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 2500mg |
$2211.0 | 2023-10-01 | ||
Enamine | EN300-1289473-1000mg |
tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate |
2172173-81-6 | 1000mg |
$1129.0 | 2023-10-01 |
tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
tert-butyl 2-sulfanyl-4-azatricyclo4.2.1.0,3,7nonane-4-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate (CAS No. 2172173-81-6)
Tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate, with the CAS number 2172173-81-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of tricyclic azacyclic derivatives, characterized by its intricate ring system and functional groups that make it a versatile scaffold for drug discovery and molecular design.
The molecular structure of tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate consists of a tricyclic framework with an azacyclic core, which is a common motif in biologically active molecules. The presence of a tert-butyl group at the 4-position and a sulfanyl group at the 2-position introduces both steric bulk and potential hydrogen bonding capabilities, respectively. These features are crucial for modulating the compound's pharmacokinetic properties and binding affinity to biological targets.
In recent years, there has been a surge in research focused on tricyclic compounds due to their unique structural features and potential therapeutic applications. The azatricyclic core of tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate has been explored as a scaffold for developing novel pharmacophores that can interact with various biological receptors and enzymes. For instance, studies have shown that tricyclic azacyclic compounds can exhibit potent activity against enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases.
The tert-butyl group in the molecule not only provides steric hindrance but also enhances lipophilicity, which is an important factor in drug absorption and distribution. Additionally, the sulfanyl group can participate in hydrogen bonding interactions with polar residues in biological targets, improving binding affinity. These combined properties make tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate an attractive candidate for further development as a lead compound in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking studies have been performed using tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate as a ligand against various protein targets, including kinases and proteases involved in cancer signaling pathways. These studies have revealed that the compound can effectively bind to these targets through multiple interactions mediated by its functional groups.
The carboxylate group at the 4-position of the tricyclic core provides an additional site for interaction with biological targets through salt bridges or hydrogen bonding. This feature is particularly useful for designing molecules that require precise control over their binding properties. Furthermore, the carboxylate group can be further functionalized to introduce additional pharmacophoric elements or to improve solubility and bioavailability.
In vitro pharmacological studies have begun to explore the potential therapeutic effects of tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate. Initial results suggest that this compound exhibits inhibitory activity against certain enzymes associated with inflammation and pain pathways. The sulfanyl group has been identified as a key moiety responsible for these effects by interacting with specific residues in the enzyme active sites.
The synthesis of complex tricyclic azacyclic compounds like tert-butyl 2-sulfanyl-4-azatricyclo[4.2.1.0,3,7]nonane-4-carboxylate remains a challenging task due to the intricate ring system and multiple stereocenters present in the molecule. However, recent advances in synthetic methodologies have made it possible to access such structures with greater efficiency and precision.
Catalytic approaches using transition metals have been particularly effective in constructing tricyclic frameworks from simpler precursors while maintaining high regioselectivity and stereoselectivity throughout the synthesis process.
The development of novel synthetic routes has not only facilitated access to more complex molecules but also allowed for better control over their stereochemistry—a critical factor in determining biological activity.
The future of research on compounds like tert-butyl 2-sulfanyl-4-azatricyclo[4..
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